![molecular formula C20H24ClIN2O2 B5214270 3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide
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Overview
Description
The compound is a benzimidazole derivative with a chloro-methylphenoxy group and a hydroxypropyl group attached to it. Benzimidazoles are a class of heterocyclic aromatic organic compounds which are important in a variety of fields including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a chloro-methylphenoxy group, and a hydroxypropyl group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the chloro-methylphenoxy and hydroxypropyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Medicinal Chemistry
This compound is part of a group of substances that are of interest in medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . The compound’s molecular structure and specific physicochemical properties make it a potential candidate for synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Antioxidant Screening
Compounds related to this one have shown significant antioxidant activity . For example, compounds such as (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide (120), (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide (121) have demonstrated great antioxidant activity compared with reference drugs .
Herbicidal Applications
Ionic liquids containing similar compounds have been synthesized and tested for their herbicidal activity . For example, ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium have been synthesized and their herbicidal activity was tested under greenhouse conditions .
Synthesis of Chiral Beta Blockers
The compound 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a possible precursor in the chiral beta blocker Bupranolol synthesis . Both racemic and single-enantiomeric samples of this compound were synthesized and characterized by single crystal XRD .
Antitumor Activity
A chloro-substituted analog of this compound, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has exhibited pronounced antitumor activity .
Design of New Derivatives
From a biological and industrial point of view, the literature review of this compound and its derivatives may provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN2O2.HI/c1-13-5-6-17(21)20(7-13)25-11-16(24)10-23-12-22(4)18-8-14(2)15(3)9-19(18)23;/h5-9,12,16,24H,10-11H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTOAQSWTXMADB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=[N+](C3=C2C=C(C(=C3)C)C)C)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
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